

An In-depth Technical Guide to Fmoc-Photo-Linker: Principles and Applications

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Compound of Interest

Compound Name: Fmoc-Photo-Linker

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The **Fmoc-Photo-Linker**, chemically identified as 4-{4-[1-(9-Fluorenylmethoxycarbonylamino)ethyl]-2-methoxy-5-nitrophenoxy}butanoic acid, is a cornerstone of modern solid-phase peptide synthesis (SPPS), particularly for the generation of C-terminal peptide amides.^[1] Its defining feature is a photolabile nitroaryl core that allows for the mild and controlled release of synthesized peptides from a solid support upon exposure to UV light.^{[1][2]} This guide provides a comprehensive overview of the **Fmoc-Photo-Linker**, its mechanism of action, quantitative performance data, and detailed experimental protocols for its application.

Core Principles and Chemical Properties

The **Fmoc-Photo-Linker** is a bifunctional molecule meticulously designed for seamless integration into Fmoc-based SPPS workflows.^[1] Its structure comprises three key components:

- A 9-fluorenylmethoxycarbonyl (Fmoc) protecting group: This base-labile group temporarily protects the N-terminus of the growing peptide chain during synthesis.^[2]
- A photolabile core: Typically a nitroaryl moiety, this is the light-sensitive component that undergoes cleavage upon UV irradiation.^[1]

- A carboxylic acid functional group: This allows for the attachment of the linker to an amino-functionalized solid support resin.[1]

The key advantage of the **Fmoc-Photo-Linker** lies in its orthogonality with standard peptide chemistry. The photocleavage is performed under neutral conditions, which circumvents the need for harsh acidic treatments often required for other linkers, thereby preserving the integrity of sensitive peptide structures.[2][3]

Chemical and Physical Properties

Property	Value
CAS Number	162827-98-7
Molecular Formula	C ₂₈ H ₂₈ N ₂ O ₈
Molecular Weight	520.5 g/mol [2]
Appearance	Solid
Storage Temperature	2-8°C

Mechanism of Photolytic Cleavage

The photolytic cleavage of the **Fmoc-Photo-Linker** is initiated by the absorption of UV light, typically around 365 nm.[2] The nitroaryl group in the linker's core is the chromophore responsible for this process. Upon irradiation, the linker undergoes a photochemical reaction that leads to the cleavage of the covalent bond attaching the peptide to the solid support, releasing the C-terminal peptide amide.[2]

Quantitative Performance Data

The efficiency of photocleavage is influenced by several factors, including the wavelength and intensity of the UV light, the duration of exposure, and the solvent composition.

Parameter	Observation
Cleavage Efficiency	Can exceed 90% under optimal conditions. [1]
Reaction Kinetics	Often follows first-order kinetics, dependent on UV light intensity and exposure duration. [1]
Cleavage Time	Complete cleavage can often be achieved within a few hours of irradiation. [1]
UV Wavelength	Typically around 365 nm for efficient cleavage. [2]

Experimental Protocols

Attachment of Fmoc-Photo-Linker to Amino-Functionalized Resin

This protocol describes the coupling of the **Fmoc-Photo-Linker** to an amino-functionalized solid support, such as aminomethylated polystyrene resin.

Materials:

- Amino-functionalized resin
- **Fmoc-Photo-Linker**
- N,N'-Diisopropylcarbodiimide (DIC)
- 1-Hydroxybenzotriazole (HOBt)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine solution (20% in DMF)
- Shaking vessel

Procedure:

- Swell the amino-functionalized resin in DMF for 1 hour in a shaking vessel.
- Wash the resin with DMF (3 x resin volume).
- In a separate vessel, dissolve the **Fmoc-Photo-Linker** (2 equivalents relative to resin substitution) and HOBt (2 equivalents) in DMF.
- Add DIC (2 equivalents) to the linker/HOBt solution and allow it to pre-activate for 10 minutes.
- Add the activated linker solution to the swollen resin.
- Shake the mixture at room temperature for 2-4 hours.
- Wash the resin thoroughly with DMF (3x), DCM (3x), and finally with methanol (3x) to remove any unreacted reagents.
- Dry the resin under vacuum.
- To determine the loading efficiency, a small sample of the resin can be treated with 20% piperidine in DMF to cleave the Fmoc group, and the absorbance of the resulting dibenzylfulvene-piperidine adduct can be measured spectrophotometrically.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Photo-Linker Resin

A standard Fmoc-SPPS cycle is used for peptide chain elongation on the **Fmoc-Photo-Linker** functionalized resin.

Procedure:

- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the N-terminal Fmoc group.
- Washing: Wash the resin thoroughly with DMF.

- Amino Acid Coupling: Couple the next Fmoc-protected amino acid using standard coupling reagents like DIC/HOBt or HATU/DIPEA in DMF.
- Washing: Wash the resin with DMF.
- Repeat steps 1-4 for each subsequent amino acid in the peptide sequence.

Photocleavage of the Peptide from the Resin

This protocol outlines the release of the synthesized peptide from the solid support.

Materials:

- Peptide-bound resin
- Photocleavage buffer (e.g., a mixture of trifluoroethanol (TFE) and DCM, or aqueous buffers)
- UV lamp (emitting at ~365 nm)
- Reaction vessel transparent to UV light (e.g., quartz or borosilicate glass)

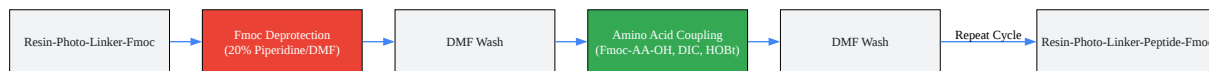
Procedure:

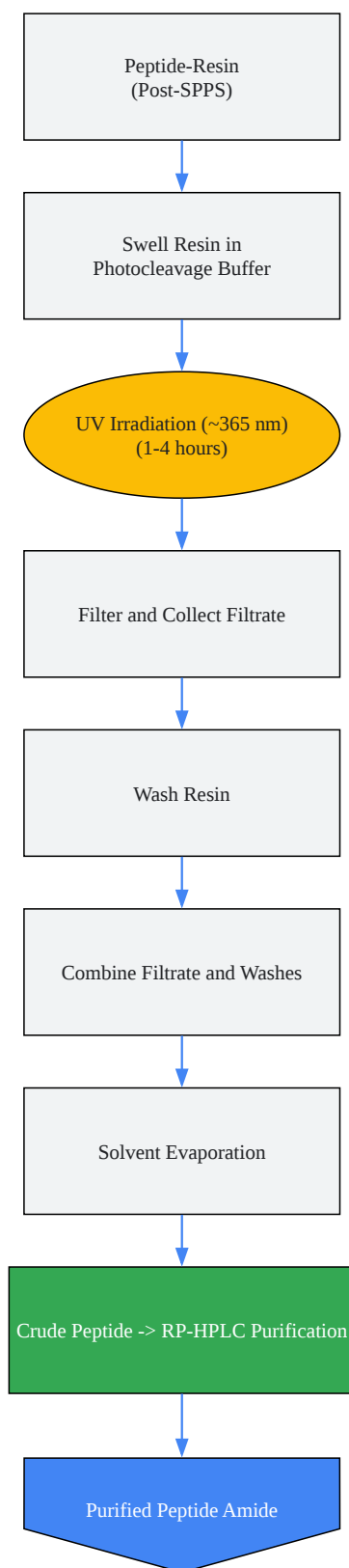
- Wash the peptide-bound resin with DCM to remove any residual DMF.
- Swell the resin in the chosen photocleavage buffer in a UV-transparent reaction vessel.
- Irradiate the resin suspension with a UV lamp (~365 nm) at room temperature. The irradiation time can range from 1 to 4 hours, depending on the scale of the synthesis and the specific peptide sequence. Gentle agitation during irradiation is recommended to ensure uniform exposure.
- After irradiation, filter the resin and collect the filtrate containing the cleaved peptide.
- Wash the resin with the photocleavage buffer to recover any remaining peptide.
- Combine the filtrate and washes.
- The solvent can be removed under reduced pressure to yield the crude peptide.

- The crude peptide can then be purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Workflow

Fmoc-SPPS Cycle with Photo-Linker





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